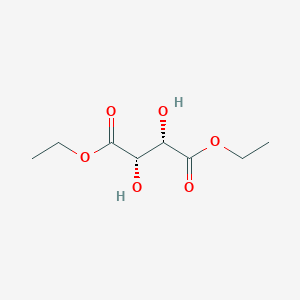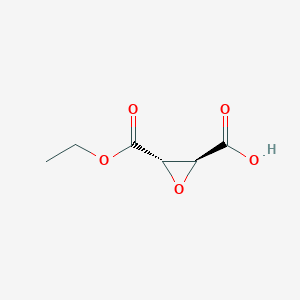
1,3-Difluoro-2,4-dimethoxybenzene
Overview
Description
“1,3-Difluoro-2,4-dimethoxybenzene” is a chemical compound with the CAS Number: 195136-69-7. It has a linear formula of C8 H8 F2 O2 .
Molecular Structure Analysis
The molecular structure of “1,3-Difluoro-2,4-dimethoxybenzene” is represented by the InChI code: 1S/C8H8F2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 . This indicates that the compound consists of 8 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
“1,3-Difluoro-2,4-dimethoxybenzene” has a molecular weight of 174.15 . It is a liquid in its physical state .
Scientific Research Applications
Synthesis of Molecular Crystals
1,3-Difluoro-2,4-dimethoxybenzene serves as a valuable building block for synthesizing molecular crystals. Notably, it has been employed in the synthesis of molecular crystals involving lithium ions. For instance:
- Solid-State Lithium Ion Conductivity : Researchers have used this compound to create molecular crystals such as [Li{N(SO2CF3)2}{C6H4(OCH3)2}2] and [Li{N(SO2CF3)2}{C6F2H2(OCH3)2}2]. These crystals exhibit solid-state lithium ion conductivity, which is crucial for advanced energy storage devices and batteries .
Electrodeposition Studies
1,3-Difluoro-2,4-dimethoxybenzene finds application in electrodeposition studies, particularly related to corrosion inhibition and polymer coatings:
- Anodic Electrodeposition of Polymers : Researchers have investigated the direct anodic electrodeposition of polymers (such as polypyrrole, poly(3,4-ethylenedioxythiophene), and polythiophene) on copper (Cu) electrodes. This compound plays a role as a reagent in these studies, contributing to the development of functional coatings and materials .
Precursor for Iterative Double Benzyne-Furan Diels-Alder Reactions
1,3-Difluoro-2,4-dimethoxybenzene serves as a novel precursor in organic synthesis:
- Iterative Double Benzyne-Furan Diels-Alder Reactions : Researchers have utilized this compound as a precursor in the synthesis of complex organic molecules. Its unique reactivity allows for the construction of intricate carbon frameworks through iterative reactions, leading to diverse chemical structures .
Material Science and Functional Materials
properties
IUPAC Name |
1,3-difluoro-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYYVWUGEHVLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-2,4-dimethoxybenzene | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

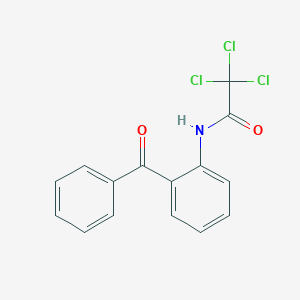
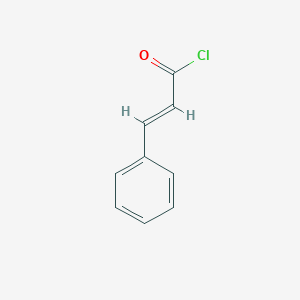

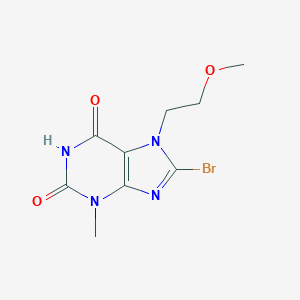

![(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester](/img/structure/B41618.png)
![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)
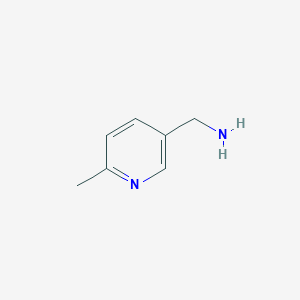

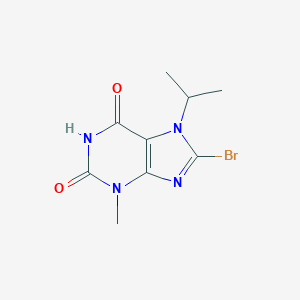
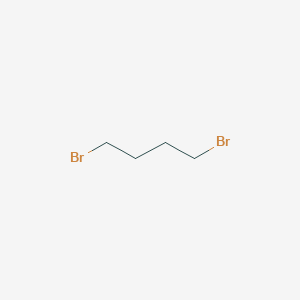
![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)
